O-Diacetyldaurisoline
Overview
Description
O-Diacetyldaurisoline: is a natural alkaloid compound extracted from the roots of Menispermum dauricum, a plant commonly found in China and other parts of Asia
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Diacetyldaurisoline typically involves the acetylation of daurisoline. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups present in daurisoline.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of daurisoline from Menispermum dauricum roots, followed by its acetylation using acetic anhydride. The reaction is optimized for yield and purity, with subsequent purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: O-Diacetyldaurisoline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the acetyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxylamine and hydrazine can be employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of natural alkaloids and their derivatives.
Biology: Research has shown that O-Diacetyldaurisoline can interact with DNA G-quadruplex structures, stabilizing them and potentially inhibiting tumor cell proliferation.
Medicine: The compound has been investigated for its potential anti-cancer properties due to its ability to stabilize DNA structures associated with tumorigenesis.
Industry: this compound is used in pharmaceutical testing as a reference standard for quality control.
Mechanism of Action
The mechanism by which O-Diacetyldaurisoline exerts its effects involves its interaction with DNA G-quadruplex structures. These structures are associated with the regulation of gene expression and are found in telomeric regions of chromosomes. By stabilizing these structures, this compound can inhibit the proliferation of tumor cells. The molecular targets include telomeric DNA and C-myc22 sequences, which are crucial for tumor cell growth .
Comparison with Similar Compounds
Daurisoline: The parent compound from which O-Diacetyldaurisoline is derived.
O-Methyldauricine: Another derivative with similar biological activities.
Daurinoline: A related compound with distinct pharmacological properties.
Uniqueness: this compound is unique due to its specific acetylation, which enhances its ability to stabilize DNA G-quadruplex structures. This property distinguishes it from other similar compounds and highlights its potential as an anti-cancer agent.
Properties
IUPAC Name |
[4-[[(1R)-7-acetyloxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H46N2O8/c1-25(44)49-36-13-10-28(19-35-33-24-41(50-26(2)45)38(47-6)22-30(33)15-17-43(35)4)20-40(36)51-31-11-8-27(9-12-31)18-34-32-23-39(48-7)37(46-5)21-29(32)14-16-42(34)3/h8-13,20-24,34-35H,14-19H2,1-7H3/t34-,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWNDEKOMWWXMH-VSJLXWSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2C)OC)OC(=O)C)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2C)OC)OC(=O)C)OC4=CC=C(C=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H46N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927554 | |
Record name | 1-{[4-(Acetyloxy)-3-{4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl]methyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
694.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132139-17-4 | |
Record name | O,O-Bisacetyldaurisoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132139174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{[4-(Acetyloxy)-3-{4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl]methyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions O-Diacetyldaurisoline (S2-3) exhibits a "stabilization ability" towards G-quadruplex structures. Could you elaborate on what this means and why it's relevant in the context of anti-cancer research?
A1: this compound, along with other alkaloids in the study, demonstrated the ability to stabilize G-quadruplex structures formed by specific DNA sequences like telomeric DNA and C-myc22. [] G-quadruplexes are unique four-stranded DNA structures that can regulate gene expression, including genes involved in cancer development.
Q2: The study primarily focuses on the ability of various alkaloids, including this compound, to stabilize G-quadruplex DNA. Were any specific structure-activity relationships identified for this compound that contribute to this stabilizing effect?
A2: While the study doesn't delve into specific structure-activity relationships for this compound itself, it does highlight key structural features within the broader group of alkaloids that contribute to G-quadruplex stabilization. [] The presence of unsaturated ring C, positively charged N(+) centers, and conjugated aromatic rings are identified as crucial for enhancing stabilization. Further research focusing on modifying the this compound structure and evaluating its impact on G-quadruplex stabilization would provide valuable insights into its specific structure-activity relationship.
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